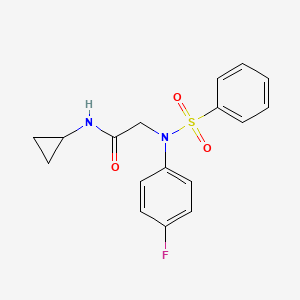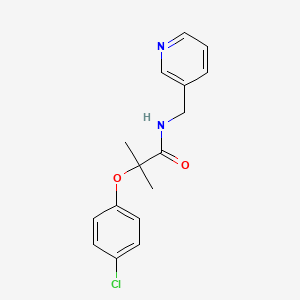
N-(2-furylmethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-furylmethyl)-3-methoxybenzamide often involves acylation reactions, where an amino compound reacts with an acid chloride in a suitable solvent. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-(2-furylmethyl)-3-methoxybenzamide, can be elucidated using single crystal X-ray diffraction and DFT calculations. Intermolecular interactions, such as dimerization and crystal packing, play a significant role in determining the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Rhodium-catalyzed C-H activation/annulation reactions represent a key method for synthesizing benzamide derivatives, producing compounds with aggregation-induced emissions and green-yellow emissions in solids. Such reactions highlight the compound's reactivity and potential for creating materials with unique optical properties (Zhou et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds such as benzimidazoles have been found to exhibit anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
Benzimidazoles, which are structurally similar, have been found to exhibit various mechanisms of action as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles, which are structurally similar, have been found to exhibit various mechanisms of action as anticancer agents . The specific pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Furosemide, a compound with a similar structure, has been found to have a fast onset and short duration of action . It is also highly bound to plasma proteins
Result of Action
Benzimidazoles, which are structurally similar, have been found to exhibit various mechanisms of action as anticancer agents . The specific effects would depend on the specific targets of the compound.
Action Environment
It is known that the action of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-5-2-4-10(8-11)13(15)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYAEHYHUXIFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)



![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


